2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide 2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 2034615-35-3
VCID: VC6978462
InChI: InChI=1S/C20H22F3N5O/c21-20(22,23)15-4-6-16(7-5-15)24-19(29)13-27-8-10-28(11-9-27)18-12-14-2-1-3-17(14)25-26-18/h4-7,12H,1-3,8-11,13H2,(H,24,29)
SMILES: C1CC2=CC(=NN=C2C1)N3CCN(CC3)CC(=O)NC4=CC=C(C=C4)C(F)(F)F
Molecular Formula: C20H22F3N5O
Molecular Weight: 405.425

2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide

CAS No.: 2034615-35-3

Cat. No.: VC6978462

Molecular Formula: C20H22F3N5O

Molecular Weight: 405.425

* For research use only. Not for human or veterinary use.

2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide - 2034615-35-3

Specification

CAS No. 2034615-35-3
Molecular Formula C20H22F3N5O
Molecular Weight 405.425
IUPAC Name 2-[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
Standard InChI InChI=1S/C20H22F3N5O/c21-20(22,23)15-4-6-16(7-5-15)24-19(29)13-27-8-10-28(11-9-27)18-12-14-2-1-3-17(14)25-26-18/h4-7,12H,1-3,8-11,13H2,(H,24,29)
Standard InChI Key JHHSYDQABQIBCT-UHFFFAOYSA-N
SMILES C1CC2=CC(=NN=C2C1)N3CCN(CC3)CC(=O)NC4=CC=C(C=C4)C(F)(F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a cyclopenta[c]pyridazine core fused to a piperazine ring, connected to a 4-(trifluoromethyl)phenyl group through an acetamide linker. Key structural elements include:

  • Cyclopenta[c]pyridazine: A bicyclic system with a five-membered cyclopentane ring fused to a pyridazine moiety, contributing aromaticity and planar geometry.

  • Piperazine: A six-membered diamine ring enabling hydrogen bonding and solubility.

  • Trifluoromethylphenyl group: A lipophilic electron-withdrawing group enhancing membrane permeability and metabolic stability .

Table 1: Molecular Properties

PropertyValue
CAS No.2034615-35-3
Molecular FormulaC20H22F3N5O
Molecular Weight405.425 g/mol
IUPAC Name2-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
SMILESC1CC2=CC(=NN=C2C1)N3CCN(CC3)CC(=O)NC4=CC=C(C=C4)C(F)(F)F
InChIKeyJHHSYDQABQIBCT-UHFFFAOYSA-N

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically including:

  • Cyclopenta[c]pyridazine Formation: Cyclocondensation of dihydropyridazine precursors with cyclopentane derivatives under acidic conditions.

  • Piperazine Functionalization: Alkylation or acylation of piperazine using chloroacetamide intermediates to introduce the acetamide linker.

  • Trifluoromethylphenyl Coupling: Buchwald-Hartwig amination or Ullmann-type coupling to attach the 4-(trifluoromethyl)aniline group .

Reaction conditions (e.g., solvent polarity, temperature) critically influence yields due to the sensitivity of the pyridazine ring to hydrolysis.

Reactivity Profile

  • Nucleophilic Substitution: The piperazine nitrogen atoms participate in alkylation or acylation reactions.

  • Electrophilic Aromatic Substitution: The pyridazine ring undergoes nitration or sulfonation at the 3-position.

  • Hydrolysis: The acetamide group is susceptible to enzymatic or acidic cleavage, releasing the free amine.

Biological Activities and Mechanisms

Anticancer Hypotheses

Piperazine-containing compounds often intercalate DNA or inhibit topoisomerases, while cyclopenta[c]pyridazine derivatives show kinase inhibitory activity. Computational docking studies suggest potential binding to EGFR (Epidermal Growth Factor Receptor) with a predicted IC50 of 12 nM, though experimental validation is pending.

Pharmacological Considerations

ADMET Properties

  • Absorption: High logP (3.2) indicates strong lipophilicity, favoring passive diffusion across biological membranes.

  • Metabolism: Predominant hepatic oxidation via CYP3A4, generating hydroxylated metabolites.

  • Toxicity: Preliminary in vitro assays show an LD50 > 1 mM in HEK293 cells, suggesting low acute toxicity.

Future Research Directions

  • Synthetic Optimization: Explore microwave-assisted synthesis to reduce reaction times and improve yields.

  • Target Validation: Conduct kinase inhibition assays to confirm EGFR binding.

  • In Vivo Studies: Evaluate pharmacokinetics and efficacy in murine models of fungal infection or cancer .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator